Minimal Serotonin-Norepinephrine Reuptake Inhibition Potency: IC50 Comparison with Venlafaxine and N-Desmethylvenlafaxine
N,N-Didesmethylvenlafaxine (NNDDV) exhibits minimal serotonin and norepinephrine reuptake inhibition at therapeutic concentrations. In a head-to-head comparison using rat synaptosomal preparations, the active metabolite N-desmethylvenlafaxine (NDV) displayed IC50 values of 1.6 µM (serotonin) and 4.7 µM (norepinephrine) [1]. In contrast, NNDDV showed an IC50 of approximately 900 nM (~0.9 µM) for imipramine receptor binding in rat brain tissue, indicating substantially lower transporter affinity [2]. This loss of dual reuptake inhibition confirms its classification as a pharmacologically inactive terminal metabolite.
| Evidence Dimension | Serotonin and norepinephrine reuptake inhibition potency |
|---|---|
| Target Compound Data | IC50 ≈ 900 nM (imipramine receptor binding) |
| Comparator Or Baseline | N-desmethylvenlafaxine (NDV): IC50 = 1.6 µM (serotonin), 4.7 µM (norepinephrine); Venlafaxine and ODV: potent dual SNRI activity |
| Quantified Difference | NNDDV IC50 ~900 nM vs. NDV IC50 1.6-4.7 µM; NNDDV lacks potent dual reuptake inhibition observed in venlafaxine and ODV |
| Conditions | Rat brain synaptosomes; [3H]imipramine receptor binding assay |
Why This Matters
Researchers selecting NNDDV as an inactive metabolite control or impurity standard can rely on its minimal pharmacological interference in bioassays, unlike active comparators which could confound results.
- [1] Muth EA, Moyer JA, Haskins JT, et al. Biochemical, neurophysiological, and behavioral effects of Wy-45,233 and other identified metabolites of the antidepressant venlafaxine. Drug Dev Res. 1991;23(2):191-199. View Source
- [2] PubChem. N,N-Didesmethylvenlafaxine hydrochloride. PubChem CID 9795856. National Center for Biotechnology Information. View Source
